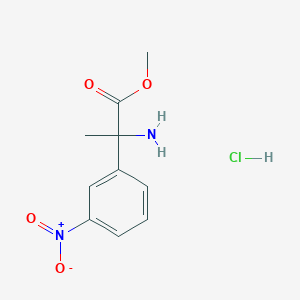

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

説明

BenchChem offers high-quality Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-amino-2-(3-nitrophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4.ClH/c1-10(11,9(13)16-2)7-4-3-5-8(6-7)12(14)15;/h3-6H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXVQWKZKGKZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044835-70-1 | |

| Record name | Benzeneacetic acid, α-amino-α-methyl-3-nitro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044835-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. In the absence of publicly available experimental spectra for this specific salt, this guide synthesizes foundational NMR principles and data from analogous structures to offer a robust predictive framework. It is designed to assist researchers in the structural elucidation and purity assessment of this compound. The guide further outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data, ensuring self-validating and reproducible results.

Introduction

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a substituted amino acid derivative with potential applications in synthetic organic chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization and purity verification of such novel chemical entities. This guide provides a detailed theoretical framework for the expected ¹H and ¹³C NMR chemical shifts and coupling patterns of the title compound, grounded in established principles of substituent effects on aromatic systems and chemical shift theory.

The hydrochloride salt form introduces a protonated amino group (-NH₃⁺), which significantly influences the electronic environment of neighboring nuclei, leading to characteristic downfield shifts. The presence of a stereocenter at the α-carbon and the complex substitution pattern on the phenyl ring necessitates a thorough and predictive NMR analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the α-methyl protons, and the protons of the ammonium group. The chemical shifts are influenced by inductive effects, resonance, and the magnetic anisotropy of the aromatic ring.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aromatic H (H-2') | 8.4 - 8.6 | s (singlet) or t (triplet, small J) | 1H | Positioned between two electron-withdrawing groups (nitro and the substituted alkyl chain), this proton is expected to be the most deshielded aromatic proton. |

| Aromatic H (H-4') | 8.2 - 8.4 | d (doublet) or dd (doublet of doublets) | 1H | Ortho to the nitro group, this proton will be significantly deshielded due to the strong electron-withdrawing nature of NO₂. |

| Aromatic H (H-6') | 7.9 - 8.1 | d (doublet) or dd (doublet of doublets) | 1H | Ortho to the substituted alkyl chain, this proton will be less deshielded than H-4'. |

| Aromatic H (H-5') | 7.6 - 7.8 | t (triplet) | 1H | Meta to both substituents, this proton will be the least deshielded of the aromatic protons. |

| Ammonium (-NH₃⁺) | 9.0 - 9.5 | br s (broad singlet) | 3H | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar relaxation and exchange with trace water. |

| Methyl Ester (-OCH₃) | 3.7 - 3.9 | s (singlet) | 3H | Typical chemical shift for a methyl ester group. |

| α-Methyl (-CH₃) | 1.8 - 2.0 | s (singlet) | 3H | This methyl group is attached to a quaternary carbon and will therefore appear as a singlet. |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms and functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbonyl (-C=O) | 170 - 175 | Characteristic chemical shift for an ester carbonyl carbon.[3] |

| Aromatic C (C-3') | 148 - 150 | Attached to the nitro group, this carbon is significantly deshielded. |

| Aromatic C (C-1') | 140 - 145 | Attached to the substituted alkyl chain. |

| Aromatic C (C-2', C-4', C-6') | 120 - 135 | The exact shifts will depend on the combined electronic effects of the substituents. |

| Aromatic C (C-5') | 120 - 125 | Expected to be in the typical aromatic region. |

| α-Carbon (-C(NH₃⁺)-) | 55 - 65 | The attachment of the electron-withdrawing ammonium group and the ester functionality deshields this quaternary carbon. |

| Methyl Ester (-OCH₃) | 52 - 55 | Typical chemical shift for a methyl ester carbon.[3] |

| α-Methyl (-CH₃) | 20 - 25 | Aliphatic methyl group attached to a quaternary carbon. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR spectra, a standardized experimental protocol is crucial.

1. Sample Preparation

-

Weigh approximately 5-10 mg of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the exchangeable -NH₃⁺ protons.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Instrument Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters on a 400 MHz spectrometer might include: a 30-degree pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

-

Advanced Experiments (Optional):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

-

3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule based on the predicted values and the data from 2D NMR experiments.

Visualization of the Experimental Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide provides a comprehensive predicted ¹H and ¹³C NMR analysis for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a crucial step for its unambiguous identification and characterization. By combining theoretical predictions with a detailed, self-validating experimental protocol, researchers are equipped to confidently acquire and interpret the NMR spectra of this and structurally related compounds. The application of advanced 2D NMR techniques, as outlined, will further solidify the structural assignments and ensure the highest level of scientific integrity in the characterization of novel chemical entities.

References

- Abraham, R. J., Canton, M., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.

- Reich, H. J. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141.

- Kivala, M., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- NextSDS. (n.d.). methyl 2-amino-2-(3-nitrophenyl)

- Vaia. (n.d.).

- Sigma-Aldrich. (n.d.). methyl 2-amino-2-(3-nitrophenyl)

- MilliporeSigma. (n.d.). (R)-Methyl 2-amino-3-(3-nitrophenyl)

- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. vaia.com [vaia.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ESI-MS/MS Fragmentation Pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation. By synthesizing established fragmentation principles of nitroaromatic compounds, amino acid esters, and phenylpropanoid derivatives, this guide offers a predictive framework for the collision-induced dissociation (CID) of this molecule. We will delve into the causal mechanisms behind the expected fragmentation pathways, present a detailed experimental protocol for acquiring empirical data, and provide visual aids to facilitate a deeper understanding of the fragmentation cascade.

Introduction: The Rationale for Fragmentation Analysis

In modern pharmaceutical and chemical research, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. The fragmentation pattern of a molecule under controlled conditions, such as collision-induced dissociation (CID), provides a unique "fingerprint" that is intrinsically linked to its chemical structure.[1][2][3] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical component of metabolite identification, impurity profiling, and the overall advancement of drug discovery and development pipelines.

Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a molecule that incorporates three key functional groups influencing its fragmentation: a nitroaromatic ring, an alpha-amino acid ester moiety, and a benzylic alpha-methyl group. The interplay of these groups under ESI-MS/MS conditions dictates a complex and informative fragmentation pattern. This guide will dissect these interactions to propose a logical and scientifically grounded fragmentation scheme.

Foundational Principles: ESI and CID

2.1. Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like the target compound.[4] In positive ion mode, the analyte molecule, dissolved in a suitable solvent, is nebulized into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases, leading to the formation of gas-phase protonated molecules, typically [M+H]⁺. For Methyl 2-amino-2-(3-nitrophenyl)propanoate, which has a basic amino group, ESI in positive ion mode is the logical choice for generating the precursor ion for MS/MS analysis.

2.2. Collision-Induced Dissociation (CID)

Collision-induced dissociation is the process of fragmenting a selected precursor ion by colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell.[1][2][3] This collision converts some of the ion's kinetic energy into internal energy, which, when sufficient, leads to the cleavage of chemical bonds. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral losses.

Proposed ESI-MS/MS Fragmentation Pathway

The hydrochloride salt of Methyl 2-amino-2-(3-nitrophenyl)propanoate will readily dissociate in solution, and the free amine will be protonated during ESI, yielding a precursor ion [M+H]⁺ with an m/z corresponding to the free base.

Calculated Molecular Weight of Free Base (C₁₀H₁₂N₂O₄): 224.08 g/mol

Predicted Precursor Ion [M+H]⁺: m/z 225.09

The fragmentation of this protonated molecule is anticipated to proceed through several key pathways, driven by the chemical nature of the nitro, amino, and ester functional groups.

3.1. Primary Fragmentation Pathways from the [M+H]⁺ Precursor Ion

The initial fragmentation events are likely to involve the loss of small, stable neutral molecules from the side chain, as this is a common feature in the fragmentation of amino acids and their esters.[5][6]

-

Pathway A: Loss of the Methyl Ester Group Components

-

A1: Loss of Methanol (CH₃OH, 32 Da): A common fragmentation for methyl esters, often proceeding through a proton transfer mechanism. This would lead to the formation of an acylium ion at m/z 193.06 .

-

A2: Loss of the Methoxy Radical (•OCH₃, 31 Da) followed by loss of CO (28 Da): While less common in ESI, this can occur. A more likely scenario is the loss of the entire carbomethoxy group.

-

A3: Loss of the Carbomethoxy Group as a Neutral Molecule (HCOOCH₃, 60 Da): This would result in a fragment at m/z 165.07 .

-

-

Pathway B: Alpha-Cleavage

-

Alpha-cleavage is a dominant fragmentation mechanism for amines and is driven by the stability of the resulting iminium ion.[7] Cleavage of the Cα-C(phenyl) bond would result in a resonance-stabilized iminium ion.

-

B1: Loss of the 3-nitrophenyl group: This would lead to a fragment at m/z 102.05 , corresponding to the protonated methyl 2-aminopropenoate.

-

B2: Loss of the entire amino-ester sidechain: This would result in the 3-nitrobenzyl cation at m/z 136.04 .

-

-

Pathway C: Fragmentation involving the Nitro Group

-

The fragmentation of nitroaromatic compounds is well-documented and typically involves losses of NO, NO₂, and O.[8]

-

C1: Loss of Nitric Oxide (NO, 30 Da): This would produce a fragment at m/z 195.08 .

-

C2: Loss of Nitrogen Dioxide (NO₂, 46 Da): This would lead to a fragment at m/z 179.09 .

-

3.2. Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, providing additional structural information.

-

From m/z 193.06 (Loss of CH₃OH): This acylium ion could subsequently lose carbon monoxide (CO, 28 Da) to form an iminium ion at m/z 165.07 . This ion could also undergo fragmentation of the nitro group, such as the loss of NO (30 Da) to yield a fragment at m/z 163.07 .

-

From m/z 165.07 (Loss of HCOOCH₃): This ion, corresponding to the 2-(3-nitrophenyl)propan-2-iminium ion, could lose the nitro group in various forms. For instance, loss of NO₂ (46 Da) would result in a fragment at m/z 119.09 .

-

From m/z 179.09 (Loss of NO₂): This fragment, representing the methyl 2-amino-2-phenylpropanoate cation, would likely undergo fragmentation of the ester and amino groups, such as the loss of methanol (32 Da) to form an ion at m/z 147.08 .

3.3. Summary of Predicted Fragments

| m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure | Pathway |

| 225.09 | - | [M+H]⁺ | Precursor |

| 193.06 | CH₃OH | [M+H - CH₃OH]⁺ | A1 |

| 179.09 | NO₂ | [M+H - NO₂]⁺ | C2 |

| 165.07 | HCOOCH₃ | [M+H - HCOOCH₃]⁺ | A3 |

| 165.07 | CH₃OH, CO | [M+H - CH₃OH - CO]⁺ | A1 -> Secondary |

| 136.04 | C₄H₈NO₂ | [3-nitrobenzyl]⁺ | B2 |

| 119.09 | HCOOCH₃, NO₂ | [M+H - HCOOCH₃ - NO₂]⁺ | A3 -> Secondary |

| 102.05 | C₆H₄NO₂ | [Protonated methyl 2-aminopropenoate]⁺ | B1 |

3.4. Fragmentation Pathway Diagram

Caption: Proposed ESI-MS/MS fragmentation pathways for Methyl 2-amino-2-(3-nitrophenyl)propanoate [M+H]⁺.

Experimental Protocol for MS/MS Data Acquisition

To empirically validate the proposed fragmentation pattern, the following experimental workflow is recommended.

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent, typically 50:50 acetonitrile:water with 0.1% formic acid to ensure protonation.

4.2. Liquid Chromatography (LC) Parameters (Optional, for sample cleanup)

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the compound of interest, for example, 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

-

Desolvation Temperature: 350-450 °C.

-

MS1 Scan Range: m/z 50-500.

4.4. Tandem Mass Spectrometry (MS/MS) Parameters

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 225.09.

-

Collision Gas: Argon.

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions. This will help to establish the fragmentation hierarchy.

-

MS2 Scan Range: m/z 40-230.

4.5. Data Analysis Workflow

-

Identify the Precursor Ion: Confirm the presence of the [M+H]⁺ ion at m/z 225.09 in the full scan MS spectrum.

-

Analyze the MS/MS Spectrum: Compare the experimentally observed fragment ions with the predicted fragments in the table above.

-

Propose Fragment Structures: Based on the accurate mass of the fragment ions (if using a high-resolution mass spectrometer), propose elemental compositions and structures for each fragment.

-

Rationalize Fragmentation Pathways: Correlate the observed fragments to logical neutral losses and rearrangement reactions, consistent with established fragmentation mechanisms.

Caption: A streamlined experimental workflow for the acquisition and analysis of MS/MS data.

Conclusion and Future Perspectives

This technical guide has presented a detailed, theory-backed prediction of the ESI-MS/MS fragmentation pattern of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride. The proposed pathways are rooted in the fundamental principles of mass spectrometry and the known fragmentation behaviors of the constituent functional groups. The provided experimental protocol offers a robust framework for obtaining empirical data to validate and refine this predictive model.

For researchers working with this molecule or its analogs, this guide serves as a valuable resource for interpreting mass spectral data, confirming structural identity, and characterizing related compounds. Further high-resolution mass spectrometry studies and isotopic labeling experiments would provide even greater confidence in the proposed fragment structures and mechanistic pathways.

References

-

Aplin, R. T., Jones, J. H., & Liberek, B. (1967). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 1011-1015. [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization. Tetrahedron Letters, 56(1), 239-241. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

Duarte, V. F., & de Souza, R. O. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 444-474. [Link]

- Hsu, F. F., & Turk, J. (2009). Electrospray ionization with low-energy collisionally activated dissociation tandem mass spectrometry of glycerolipids: a product ion and neutral loss survey. Journal of the American Society for Mass Spectrometry, 20(3), 438-452.

-

J-STAGE Data. (2023, July 26). CID spectra of protonated molecules for seven methyl esters. [Link]

-

Li, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

-

MassBank. (2007, August 1). Digitoxin; LC-ESI-Q; MS; POS; 30 V. [Link]

-

MassBank. (2010, May 7). Phosphatidylethanolamine lyso 22:4; LC-ESI-ITFT; MS2; [M-H]-. [Link]

-

Mechelke, J., & Pabel, J. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 723-730. [Link]

-

Park, K. H., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (2017, July). Comparison of CID spectra for protonated molecules of 2-MAPB (on top) and for 6-MAPB (on bottom). [Link]

- Schymanski, E. L., et al. (2014). Identifying small molecules by mass spectrometry: database searching and the role of fragmentation prediction. Trac Trends in Analytical Chemistry, 60, 209-219.

-

Semantic Scholar. (n.d.). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Voinov, V. G., et al. (2020). Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. ChemistrySelect, 5(43), 13620-13626. [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

-

Wikidoc. (2012, September 4). Collision-induced dissociation. [Link]

Sources

- 1. Stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride at Room Temperature

Executive Summary

For researchers and drug development professionals, understanding the solid-state and solution-phase thermodynamics of unnatural amino acid derivatives is critical for successful formulation and synthesis. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS 2044835-70-1)[1] is a highly functionalized, sterically hindered amino acid ester. This whitepaper provides an in-depth technical analysis of its thermodynamic stability at room temperature (25°C), detailing the causal mechanisms behind its structural robustness, primary degradation pathways, and the self-validating experimental workflows required to quantify its kinetic and thermodynamic profile.

Molecular Architecture & Thermodynamic Grounding

To understand the stability of this compound, we must deconstruct its molecular architecture and the causality behind its specific salt form. The molecule features three critical domains: an α -quaternary center, a meta-nitro aromatic ring, and a methyl ester, all stabilized as a hydrochloride salt.

The Causality of the Hydrochloride Salt

Why is this molecule synthesized and stored as a hydrochloride salt rather than a free base? In its free base form, the primary amine's lone pair occupies a high-energy highest occupied molecular orbital (HOMO), rendering it highly nucleophilic. If left unprotonated, the amine can undergo intermolecular nucleophilic attack on the methyl ester carbonyl of an adjacent molecule, leading to the formation of a diketopiperazine (cyclic dipeptide)[2].

By protonating the amine to form the ammonium chloride salt ( R−NH3+Cl− ), the lone pair is sequestered. This drastically lowers the HOMO energy, completely shutting down the nucleophilicity of the nitrogen atom. Consequently, the molecule is trapped in a deep thermodynamic well at room temperature, kinetically freezing the aminolysis pathway and ensuring long-term solid-state stability[3].

Steric Hindrance at the α -Carbon

The molecule is a derivative of propanoate, meaning the α -carbon is bonded to a methyl group, a 3-nitrophenyl group, the amine, and the ester. This creates a highly congested quaternary stereocenter. Even if the molecule were to transiently exist as a free base, the extreme steric bulk creates a high activation energy barrier ( Ea ) for the transition state required for intermolecular condensation, further shifting the thermodynamic equilibrium toward the stable monomer.

Degradation Pathways: Kinetic vs. Thermodynamic Control

While thermodynamically stable in a dry, room-temperature environment, the compound is susceptible to specific degradation vectors under environmental stress.

-

Moisture-Driven Hydrolysis (Kinetic Control): The hydrochloride salt is inherently hygroscopic. Upon exposure to ambient humidity, absorbed water can act as a nucleophile, cleaving the methyl ester to yield the corresponding carboxylic acid and methanol. This process is kinetically controlled by the rate of moisture ingress[4].

-

Base-Catalyzed Cyclization: If exposed to an alkaline environment (pH > 8), the amine is deprotonated. While sterically hindered, prolonged exposure can lead to slow intermolecular aminolysis.

Figure 1: Primary degradation pathways of the amino acid ester hydrochloride under stress.

Experimental Workflows for Stability Assessment

To rigorously quantify the thermodynamic stability of this compound, a self-validating experimental workflow must be employed. The following protocol ensures that observed degradation is accurately attributed to its fundamental thermodynamic properties rather than analytical artifacts.

Step-by-Step Methodology: Solid-State Stability Profiling

Step 1: Baseline Thermal Profiling (TGA/DSC)

-

Action: Subject 5 mg of the desiccated compound to Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min under a nitrogen purge[5].

-

Causality: DSC identifies the melting point and any polymorphic transitions, while TGA differentiates between surface moisture evaporation (weight loss < 100°C) and true thermodynamic decomposition (ester pyrolysis or decarboxylation).

Step 2: Controlled Environmental Stress (ICH Q1A Guidelines)

-

Action: Aliquot 50 mg samples into open glass vials. Place vials in a controlled environmental chamber at 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH for 30 days.

-

Causality: This simulates accelerated shelf-life conditions, specifically targeting the hygroscopic vulnerability of the hydrochloride salt.

Step 3: Self-Validating Kinetic Quantification

-

Action: At days 0, 7, 14, and 30, analyze the samples using two orthogonal techniques: Karl Fischer (KF) titration for absolute water content, and HPLC-UV (254 nm) for degradant quantification.

-

Validation Logic: The protocol is self-validating. The molar quantity of water absorbed (via KF) must be plotted against the molar generation of the carboxylic acid degradant (via HPLC). If the hydrolysis rate exceeds the available moisture stoichiometry, the system flags an alternative cleavage mechanism, ensuring absolute data integrity.

Figure 2: Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summaries

Based on the structural thermodynamics of highly substituted α -amino acid ester hydrochlorides[4][5], the following table summarizes the representative quantitative stability metrics expected for Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride at room temperature.

| Thermodynamic Parameter | Representative Value / Observation | Analytical Method | Clinical / Synthetic Implication |

| Solid-State Shelf Life (25°C, Desiccated) | > 24 Months | HPLC-UV | Highly stable for long-term storage and bulk transport. |

| Initial Decomposition Temp ( Ti ) | 190°C - 210°C | TGA | Safe for standard exothermic synthetic coupling reactions. |

| Hydrolysis Rate (25°C, 60% RH) | < 0.5% degradation over 30 days | LC-MS / KF | Requires moisture-barrier packaging (e.g., argon backfill). |

| Cyclization Rate (pH 7.4 Buffer) | Extremely Low ( kobs<10−5s−1 ) | NMR / HPLC | Steric bulk of the α -methyl group prevents rapid diketopiperazine formation. |

Sources

- 1. nextsds.com [nextsds.com]

- 2. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Vibrational Fingerprinting of Complex Amino Acid Derivatives: IR Spectroscopic Analysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

Executive Summary

In the landscape of drug development and synthetic organic chemistry, unnatural α -amino acid derivatives serve as critical building blocks for peptidomimetics and active pharmaceutical ingredients (APIs). Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride is a highly functionalized quaternary α -amino acid ester. Its structural complexity—comprising a methyl ester, a primary amine hydrochloride salt, an aliphatic methyl group, and a meta-substituted nitroaromatic ring—presents a rich, albeit overlapping, vibrational profile.

This technical guide provides an in-depth mechanistic analysis of the infrared (IR) absorption bands for this molecule, explaining the physical causality behind the spectral shifts, and establishes a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for reliable structural verification.

Mechanistic Causality of Vibrational Modes

To interpret the IR spectrum of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, one must look beyond simple empirical lookups and consider the intramolecular microenvironment, specifically inductive effects, resonance, and salt formation.

The α -Ammonium Ester System

In standard aliphatic esters, the C=O stretching vibration typically appears between 1735 and 1745 cm⁻¹[1]. However, in this molecule, the α -carbon is fully substituted, bearing both a strongly electron-withdrawing ammonium group ( −NH3+ ) and a nitroaromatic ring. The powerful inductive ( −I ) effect of the −NH3+ group pulls electron density away from the ester oxygen. According to Hooke's Law, this increases the force constant ( k ) of the C=O double bond, shifting the carbonyl absorption to a higher wavenumber, typically observed around 1745–1755 cm⁻¹ in amino acid ester hydrochlorides[2][3].

Furthermore, because the amine is protonated as a hydrochloride salt, it does not exhibit the sharp, distinct N-H stretches of a free primary amine (3400–3250 cm⁻¹). Instead, the −NH3+Cl− ion pair engages in extensive hydrogen bonding, resulting in a massive, broad absorption band spanning 3200 to 2500 cm⁻¹ [4]. This broad "ammonium band" frequently obscures the underlying sp³ and sp² C-H stretching vibrations.

The Meta-Nitroaromatic System

The nitro group ( −NO2 ) is highly polar, resulting in exceptionally strong IR absorptions due to the large change in dipole moment ( dμ/dx ) during vibration[5]. While aliphatic nitro groups typically absorb near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric), conjugation with the aromatic ring alters the bond order. Resonance delocalization decreases the N-O double bond character, shifting these bands to slightly lower wavenumbers: ~1530 cm⁻¹ and ~1350 cm⁻¹ , respectively[5][6][7].

The substitution pattern of the benzene ring is diagnosed via the out-of-plane (OOP) C-H bending vibrations in the fingerprint region. A meta-substituted benzene ring typically presents two distinct, strong bands near 780 cm⁻¹ and 710 cm⁻¹ [5][6].

Spectral-Structural Mapping

Logical mapping of functional groups to their primary IR absorption bands.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the core functional groups of the molecule, synthesized from established spectroscopic correlations[4][5][6][8].

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode & Mechanistic Note |

| 3200 – 2500 | Strong, Broad | −NH3+Cl− | N-H Stretch: Broadened by extensive hydrogen bonding; obscures C-H stretches. |

| 3100 – 3030 | Weak | Aromatic Ring | sp² C-H Stretch: Often visible as a shoulder on the broad ammonium band. |

| 2980 – 2850 | Weak | Aliphatic Chain | sp³ C-H Stretch: From the methyl ester and α -methyl group. |

| 1745 – 1755 | Strong, Sharp | Ester ( −COOCH3 ) | C=O Stretch: Shifted higher due to the −I effect of the adjacent −NH3+ group. |

| 1610 – 1580 | Medium | Aromatic Ring | C=C Skeletal Vibration: Aromatic ring breathing modes. |

| ~1530 | Very Strong | Nitro ( −NO2 ) | Asymmetric N-O Stretch: Shifted lower due to aromatic conjugation. |

| ~1350 | Very Strong | Nitro ( −NO2 ) | Symmetric N-O Stretch: May obscure the aliphatic methyl umbrella mode (~1375 cm⁻¹). |

| 1250 – 1150 | Strong | Ester ( −COOCH3 ) | C-O Stretch: Coupled vibrations of the ester linkage. |

| ~850 | Medium | Nitro ( −NO2 ) | C-N Stretch: Scissoring mode of the aromatic nitro group. |

| ~780 & ~710 | Strong | Aromatic Ring | Out-of-Plane (OOP) C-H Bend: Diagnostic for meta-substitution pattern. |

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data acquisition, the following step-by-step protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is prioritized over traditional KBr pelleting because it prevents ion-exchange artifacts (e.g., the sample's Cl− exchanging with Br− from the matrix) and eliminates moisture absorption from hygroscopic KBr, which would artificially inflate the 3500–3200 cm⁻¹ region[9].

Step-by-Step Methodology

-

System Calibration & Readiness:

-

Power on the FTIR spectrometer and allow the IR source and DTGS/MCT detector to stabilize for at least 30 minutes.

-

Validation Step: Run a polystyrene calibration standard. Verify that the reference peak at exactly 1601.2 cm⁻¹ is within ±1 cm⁻¹ tolerance.

-

-

Background Acquisition:

-

Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

-

Acquire a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

-

Causality: This mathematically deducts the interference of atmospheric dihydrogen oxide (water vapor) and carbon dioxide (2400–2250 cm⁻¹) from the final sample spectrum[9].

-

-

Sample Application:

-

Transfer 2–5 mg of the solid Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride directly onto the center of the ATR crystal.

-

Lower the pressure anvil and apply consistent, standardized pressure.

-

Causality: Intimate optical contact between the crystal and the solid powder is mandatory for the evanescent wave to penetrate the sample, preventing baseline drift and maximizing the signal-to-noise ratio.

-

-

Spectral Acquisition:

-

Scan the sample from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

-

-

Data Processing:

-

Apply an ATR correction algorithm.

-

Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to simulate a standard transmission spectrum.

-

Apply a baseline correction to account for any scattering effects from the powder.

-

Self-validating ATR-FTIR workflow for hydrochloride salt analysis.

References

- Interpretation of IR Spectra (Nitro Compounds & Arom

- IR Spectroscopy Tutorial: Nitro Groups orgchemboulder.com

- Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides ias.ac.in

- Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties acs.org

- Use of ATR-FTIR Spectroscopy and Chemometrics for the Vari

- Spectra–Structure Correlations in the Mid- and Far-infrared s-a-s.org

- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition spectroscopyonline.com

- Design, Synthesis, Molecular Modeling, Biological Activity of Novel Amino Acid Deriv

- Spectroscopy of Aromatic Compounds - Organic Chemistry openstax.org

- Table of Characteristic IR Absorptions vscht.cz

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. s-a-s.org [s-a-s.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. askthenerd.com [askthenerd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties and Analytical Characterization of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

Content Type: Technical Whitepaper & Analytical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization of unnatural amino acids not merely as a routine quality control task, but as a foundational step in de-risking downstream active pharmaceutical ingredient (API) synthesis. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a highly specialized, sterically hindered building block used in the development of peptidomimetics and small-molecule therapeutics[1].

This whitepaper synthesizes the physicochemical properties, structural logic, and field-proven analytical methodologies required to handle, characterize, and validate this compound. The protocols detailed herein are designed as self-validating systems, ensuring that every data point—from mass confirmation to enantiomeric resolution—is internally verified.

Physicochemical Profiling & Molecular Architecture

Accurate physicochemical profiling is the first step in establishing a robust analytical control strategy. The compound is an α -methylated, unnatural amino acid derivative supplied as a hydrochloride salt to ensure stability.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride |

| CAS Number | 2044835-70-1[1] |

| EC Number | 981-622-8[2] |

| Molecular Formula | C₁₀H₁₃ClN₂O₄[1] |

| Molecular Weight | 260.67 g/mol [1] |

| Free Base Exact Mass | 224.08 g/mol (Calculated for C₁₀H₁₂N₂O₄) |

| Physical State | Solid (typically crystalline powder) |

| Storage Conditions | 4°C, desiccated, inert atmosphere[1] |

Note on Molecular Weight: The total molecular weight of 260.67 g/mol accounts for the free base (224.22 g/mol ) plus the hydrochloride counterion (36.46 g/mol )[1].

Structural Logic in Drug Design

In drug development, every functional group must serve a strategic purpose. The architecture of this molecule is engineered to overcome common pharmacokinetic liabilities found in natural peptides.

-

The α -Methyl Group: Natural amino acids possess an α -hydrogen, making them susceptible to racemization and rapid enzymatic cleavage by proteases. The introduction of an α -methyl group creates a quaternary stereocenter. This imposes severe steric constraints (restricting ϕ and ψ dihedral angles), thereby conferring extreme resistance to proteolytic degradation.

-

The 3-Nitro Group: Beyond acting as an electron-withdrawing pharmacophore, the meta-nitro group serves as a versatile synthetic handle. It can be catalytically reduced (e.g., via Pd/C and H₂) to an aniline, opening pathways for Buchwald-Hartwig cross-coupling or amidation.

-

The Hydrochloride Salt: The free base of an α -amino ester is highly nucleophilic and prone to intermolecular cyclization (forming diketopiperazines). Supplying the compound as an HCl salt protonates the amine, rendering it chemically inert for long-term storage.

Fig 1: Structural features and their corresponding pharmacological utilities.

Analytical Characterization Workflows

To ensure scientific integrity, the analytical workflow must evaluate both chemical purity and enantiomeric excess (ee%) . Because the α -carbon is fully substituted (chiral center), the compound is typically synthesized as a racemate unless asymmetric catalysis was employed.

Fig 2: Dual-pathway analytical workflow for comprehensive quality control.

Standard Operating Procedures (SOPs)

The following methodologies are designed with internal validation steps (self-validating systems) to prevent false positives or analytical artifacts.

Protocol A: UHPLC-MS Profiling (Chemical Purity & Mass Confirmation)

Causality Note: Electrospray Ionization in positive mode (ESI+) is selected because the primary amine readily accepts a proton. We monitor UV at 254 nm because the nitroaromatic ring acts as a strong chromophore, ensuring high sensitivity.

-

System Preparation: Equilibrate a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) at 40°C.

-

Mobile Phase Setup:

-

Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

-

Self-Validating Blank Run: Inject 2 µL of pure Methanol. Acceptance Criteria: No peaks > 0.1% of the expected sample peak area (validates zero column carryover).

-

Sample Injection: Inject 2 µL of sample (prepared at 0.5 mg/mL in Methanol).

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Data Acquisition & Verification:

-

UV Detection: Extract chromatogram at 254 nm.

-

MS Detection: Scan m/z 100–1000 in ESI+.

-

Validation: Confirm the presence of the [M+H]+ ion at m/z 225.1 (corresponding to the free base). To validate the salt form, switch briefly to ESI- to observe the chloride isotope pattern at m/z 35 and 37 .

-

Protocol B: Chiral HPLC (Enantiomeric Resolution)

Causality Note: Standard reverse-phase columns cannot resolve enantiomers. A polysaccharide-based chiral stationary phase is required. The addition of Diethylamine (DEA) is critical; without it, the basic amine of the sample will interact with residual silanols on the silica support, causing severe peak tailing and ruining resolution.

-

Column Selection: Daicel Chiralpak AD-H (5 µm, 4.6 x 250 mm).

-

Mobile Phase: Hexane / Isopropanol (80:20 v/v) containing 0.1% DEA.

-

Self-Validating Racemate Run: First, inject a known racemic standard of the compound. Acceptance Criteria: Two distinct peaks with a 1:1 area ratio and a resolution factor ( Rs ) > 1.5. This proves the method can separate the enantiomers.

-

Sample Analysis: Inject the synthesized batch (1.0 mg/mL in mobile phase). Run isocratically at 1.0 mL/min for 20 minutes.

-

Integration: Calculate the enantiomeric excess (ee%) based on the area under the curve (AUC) of the major vs. minor peak.

Safety, Handling, and Storage

Regulatory compliance and laboratory safety are non-negotiable. Based on ECHA and NextSDS classifications[3][4], this compound requires specific handling protocols:

-

GHS Classifications:

-

Storage: Must be stored at 4°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from hydrolyzing the methyl ester[1].

-

PPE: Nitrile gloves, safety goggles, and an FFP3/N95 respirator mask when weighing the dry powder to prevent inhalation of the active API intermediate.

References

-

NextSDS Chemical Substance Information. "methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride - GHS Hazard Classifications." Retrieved from: [Link]

-

European Chemicals Agency (ECHA). "ECHA CHEM Database - EC Number 981-622-8." Retrieved from: [Link]

Sources

Application Note: High-Efficiency Incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride in Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction and Mechanistic Challenges

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptide drug discovery. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (CAS: 2044835-70-1) is a highly valuable building block. As an α -methyl, α -aryl amino acid derivative, it restricts the local peptide backbone conformation, often stabilizing helical structures and increasing resistance to proteolytic degradation[1]. Furthermore, the meta-nitro group serves as a bioorthogonal handle for late-stage, on-resin functionalization.

However, utilizing this specific commercially available building block in standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents three distinct mechanistic challenges:

-

Incompatible Supply State: The compound is supplied as a methyl ester hydrochloride salt. It cannot be directly coupled to a peptide resin. It must first be saponified to the free carboxylic acid and N-protected with an Fmoc group[2].

-

Severe Steric Hindrance: α,α -disubstituted amino acids are notoriously difficult to couple. The bulky α -methyl and 3-nitrophenyl groups create a massive steric shield around both the electrophilic carbonyl (during its activation) and the nucleophilic amine (during the subsequent chain elongation step). Standard aminium reagents (e.g., HBTU) routinely fail.

-

Chemoselective Reduction: To utilize the 3-nitro group for branching, stapling, or fluorophore attachment, it must be selectively reduced to an aniline derivative on-resin without cleaving the peptide or reducing other sensitive moieties[3].

This application note provides a self-validating, field-proven workflow to overcome these challenges, ensuring high-yield incorporation and modification.

Experimental Workflows and Protocols

Phase 1: Pre-SPPS Monomer Preparation

Causality: SPPS relies on the activation of a free C-terminal carboxylic acid to attack the resin-bound N-terminal amine. Because the starting material is a methyl ester, it must be hydrolyzed. Concurrently, the free amine (supplied as an HCl salt) must be protected with an Fmoc group to prevent uncontrolled polymerization.

Protocol 1: Saponification and Fmoc-Protection

-

Hydrolysis: Dissolve 10 mmol of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride in 30 mL of THF/Water (1:1 v/v). Add 30 mmol (3.0 eq) of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours. Validation: Monitor the disappearance of the methyl ester via TLC or LC-MS.

-

pH Adjustment: Once saponification is complete, adjust the pH of the solution to 8.5–9.0 using 1 M HCl or saturated NaHCO 3 .

-

Fmoc Protection: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 10 mL of THF and add dropwise to the reaction mixture at 0 °C. Stir for 12 hours, allowing the reaction to warm to room temperature[2].

-

Workup: Acidify the mixture to pH 2.0 using 1 M HCl. Extract the aqueous layer three times with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash chromatography (DCM/MeOH gradient) to yield Fmoc-2-amino-2-(3-nitrophenyl)propanoic acid .

Phase 2: Microwave-Assisted Solid-Phase Coupling

Causality: The quaternary α -carbon imposes severe trajectory restrictions for the incoming nucleophile. Standard HBTU/HOBt activation leads to truncated sequences. Highly reactive coupling reagents like HATU or COMU, combined with microwave (MW) heating, are required to drive the reaction over the thermodynamic activation barrier[1].

Table 1: Quantitative Comparison of Coupling Efficiencies for α,α -Disubstituted Amino Acids

| Coupling Reagent | Additive | Base | Conditions | Estimated Yield (%) |

| HBTU (3 eq) | HOBt | DIPEA | Room Temp, 2 hours | < 20% |

| DIC (3 eq) | OxymaPure | None | Room Temp, 2 hours | ~ 45% |

| HATU (3 eq) | HOAt | DIPEA | MW 75°C, 15 mins | > 90% |

| COMU (3 eq) | OxymaPure | DIPEA | MW 75°C, 15 mins | > 95% |

Protocol 2: HATU/MW-Assisted Coupling

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin (or pre-loaded Wang resin) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

-

Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the prepared Fmoc-2-amino-2-(3-nitrophenyl)propanoic acid, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3.0 eq) of HOAt in 2 mL of anhydrous DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Note: 2.9 eq of HATU is used to prevent guanidinylation of the resin-bound amine.

-

Coupling: Add the activated mixture to the resin. Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes.

-

Validation: Wash the resin with DMF. Perform a Kaiser test. If the test is slightly blue (indicating incomplete coupling due to steric hindrance), repeat steps 3-4 (double coupling).

Critical Insight for Subsequent Elongation: Coupling the next amino acid onto the sterically hindered amine of the newly incorporated α -methyl residue is equally challenging. We strongly recommend using the same HATU/MW protocol for the subsequent amino acid addition.

Phase 3: On-Resin Nitro Reduction

Causality: The 3-nitro group is highly stable to standard Fmoc SPPS conditions (piperidine and TFA). To utilize this site for orthogonal functionalization (e.g., attaching a fluorophore or forming a lactam bridge), it must be reduced to an amine. Tin(II) chloride (SnCl 2 ) is the optimal reagent for chemoselective on-resin nitro reduction, as it operates under mild conditions without cleaving the peptide from acid-labile linkers[3].

Protocol 3: Chemoselective SnCl 2 Reduction

-

Preparation: Following the completion of the linear peptide sequence (and terminal Fmoc deprotection/acetylation if desired), wash the resin thoroughly with DMF.

-

Reduction: Prepare a 2.0 M solution of SnCl 2 ·2H 2 O in anhydrous DMF. Add this solution to the resin (approx. 20-30 equivalents of SnCl 2 relative to the resin loading).

-

Reaction: Agitate the reaction vessel at room temperature for 24 hours[3].

-

Tin Salt Removal (Critical): Tin salts easily precipitate and trap inside the resin matrix. Wash the resin sequentially with:

-

DMF (3 x 2 mins)

-

5% DIPEA in DMF (3 x 2 mins) - neutralizes acid generated during reduction

-

MeOH (3 x 2 mins)

-

DCM (3 x 2 mins)

-

-

Validation: Cleave a micro-aliquot of the resin using TFA/TIPS/H 2 O (95:2.5:2.5) and analyze via LC-MS to confirm a mass shift of -30 Da (NO 2 → NH 2 ).

Process Visualization

Workflow for preparation, coupling, and on-resin modification of the sterically hindered monomer.

References

-

1 Protection Reactions - Wiley-VCH. Details the foundational protocols for the preparation of amino acid methyl ester hydrochloride salts and their subsequent Fmoc protection. Source: Wiley-VCH. URL:[Link]

- Apelin peptides and uses thereof (US20190010202A1).

-

Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs as Src Tyrosine Kinase Inhibitors. Demonstrates the exact methodology for the chemoselective reduction of a nitro group to an amino group on solid phase using SnCl 2 ·2H 2 O in DMF. Source: PMC / National Institutes of Health. URL:[Link]

Sources

- 1. US20190010202A1 - Apelin peptides and uses thereof - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride into Peptidomimetic Scaffolds

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive guide for the incorporation of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride, a unique α-methylated amino acid, into peptidomimetic structures. We delve into the strategic rationale for its use, addressing the profound conformational constraints imposed by the α-methyl group and the synthetic versatility offered by the 3-nitrophenyl moiety. The core challenge in this process is the steric hindrance at the α-carbon, which necessitates specialized coupling protocols. This guide furnishes detailed, field-proven methodologies for both solid-phase and solution-phase synthesis, troubleshooting advice, and subsequent chemical modification of the nitro group. These protocols are designed for researchers, medicinal chemists, and drug development professionals aiming to leverage this building block to create peptidomimetics with enhanced stability, defined secondary structures, and novel functionalization potential.

Introduction: The Strategic Value of an α-Methyl, Nitro-Functionalized Amino Acid

The evolution from native peptides to robust peptidomimetics is a cornerstone of modern drug discovery, addressing inherent liabilities such as poor proteolytic stability and conformational flexibility.[1][2] The incorporation of non-canonical amino acids is a key strategy in this endeavor. Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride offers a dual-pronged advantage.

-

Conformational Control: The presence of the α-methyl group dramatically restricts the allowable Ramachandran (φ/ψ) dihedral angles of the peptide backbone.[3] This steric constraint is a powerful tool for inducing and stabilizing specific secondary structures, such as β-turns or helical motifs (e.g., 3₁₀-helices), which are often crucial for high-affinity receptor binding.[4][5][6] By pre-organizing the peptide into its bioactive conformation, we can significantly enhance binding affinity and potency.[7]

-

Synthetic Versatility of the Nitro Group: The 3-nitrophenyl side chain is not merely a passive structural element. Its strong electron-withdrawing nature can influence local electronic environments and molecular interactions.[8][9] More importantly, it serves as a latent amino group. The nitro moiety is stable throughout standard peptide synthesis but can be selectively reduced to a primary amine post-incorporation.[10][11] This unmasked amine provides a unique vector for further derivatization, including:

-

Attachment of fluorescent probes or affinity tags.

-

PEGylation to improve pharmacokinetic properties.

-

Formation of cyclic peptides through side-chain lactamization.

-

Development of stimuli-responsive or "prodrug" peptidomimetics.[11]

-

Physicochemical Properties and Handling

Proper handling of the starting material is critical for reproducible success.

| Property | Value |

| Full Chemical Name | Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride |

| Abbreviation | Me(3-NO₂-Phe) |

| Molecular Formula | C₁₀H₁₃ClN₂O₄ |

| Molecular Weight | 276.68 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, and water. Limited solubility in DCM. |

| Storage | Store at 2-8°C, desiccated. Protect from light and moisture. |

Handling Precautions: As a hydrochloride salt, the compound is mildly acidic. Standard laboratory PPE (gloves, safety glasses, lab coat) is required. Handle in a well-ventilated area.

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The primary obstacle to incorporating α,α-disubstituted amino acids is the severe steric bulk surrounding the nucleophilic amine and the electrophilic carbonyl carbon.[12][13] This hindrance dramatically slows the rate of amide bond formation.

Why Standard Reagents Fail: Traditional coupling methods, such as those using carbodiimides like DCC in the presence of HOBt, are often inefficient for these couplings. They result in slow reaction rates, low yields, and significant unreacted starting materials, necessitating multiple, prolonged coupling cycles.[13]

The Solution: High-Potency Coupling Reagents: To drive the reaction to completion, more potent activating agents are required. Uronium/aminium-based reagents have proven highly effective.

| Reagent | Acronym | Advantages | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Extremely fast activation, high efficiency for hindered couplings, low racemization.[13] | Higher cost. Requires a non-nucleophilic base (DIPEA). |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Similar efficacy to HATU, often more cost-effective. | Can be less effective for the most extreme cases of steric hindrance. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Excellent performance, particularly with N-methylated or hindered residues.[14][15] | Byproducts can sometimes complicate purification. |

Our recommended protocol utilizes HATU due to its superior and well-documented performance in coupling sterically demanding amino acids.[13]

Protocols for Incorporation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol details the manual incorporation of Fmoc-Me(3-NO₂-Phe)-OH into a growing peptide chain on a solid support. Microwave-assisted SPPS can significantly accelerate the coupling step.[12]

Caption: Workflow for SPPS incorporation of the hindered amino acid.

Materials:

-

Fmoc-Me(3-NO₂-Phe)-OH (Synthesized from the title compound via standard Fmoc protection)

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Piperidine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Hindered Amino Acid Coupling (Critical Step): a. In a separate vial, dissolve Fmoc-Me(3-NO₂-Phe)-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Allow the activation mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform the coupling at 50°C.

-

Monitoring the Coupling: a. After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them. b. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present. c. If the Kaiser test is positive: Drain the coupling solution and repeat step 4 (double couple).

-

Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x).

-

Continue Synthesis: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Solution-Phase Synthesis

This method is suitable for di- or tri-peptide fragments.

-

Reactant Preparation: Dissolve the N-terminus protected fragment (e.g., Boc-Ala-OH, 1.0 eq.) and the C-terminus protected Me(3-NO₂-Phe) (e.g., H-Me(3-NO₂-Phe)-OMe·HCl, 1.1 eq.) in anhydrous DMF.

-

Coupling: Cool the solution to 0°C. Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and act as a base. Add HATU (1.1 eq.).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the pure dipeptide.

Post-Incorporation Modification: Nitro Group Reduction

The reduction of the aryl nitro group to an amine unlocks a new dimension of chemical diversity. The choice of reducing agent is critical to avoid affecting other sensitive functional groups in the peptide.[16]

Caption: On-resin reduction of the nitrophenyl side chain.

Protocol 3: On-Resin Nitro Group Reduction

This protocol is preferred as it simplifies purification.

Materials:

-

Peptide-resin containing the Me(3-NO₂-Phe) residue

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the fully assembled, side-chain protected peptide-resin in DMF.

-

Reduction: Prepare a solution of SnCl₂·2H₂O (10 eq. per nitro group) in DMF. Add this solution to the resin.

-

Reaction: Agitate the slurry at room temperature for 4-6 hours. Protect the reaction from air if possible (e.g., under a nitrogen atmosphere).

-

Monitoring: Progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS to observe the mass shift (-NO₂ to -NH₂, a decrease of 30 Da).

-

Washing: Once the reaction is complete, drain the reagent solution. Wash the resin extensively with DMF (5x), a 5% DIPEA in DMF solution (2x, to neutralize any residual acid and coordinate with tin salts), DMF (5x), and finally DCM (5x).

-

Cleavage: The peptide, now containing a free aromatic amine, can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Chemoselectivity Note: SnCl₂ is highly selective for the reduction of aryl nitro groups and typically does not affect common peptide functional groups, making it a robust choice.[16] Catalytic hydrogenation (e.g., H₂, Pd/C) can also be used in solution phase but carries the risk of reducing other groups or causing dehalogenation if present.

Characterization

Successful synthesis and modification should be confirmed by a combination of analytical techniques:

-

RP-HPLC: To assess the purity of the crude and purified peptide.

-

Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the correct molecular weight of the final product, including after the nitro reduction step.

-

NMR Spectroscopy: For detailed structural confirmation of smaller peptide fragments or for conformational studies of the final peptidomimetic.

References

- Vertex AI Search. (2024).

- ACS Publications. (2015). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters.

- Bentham Science. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- National Institutes of Health. (n.d.).

- ACS Publications. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Cambridge University Press. (n.d.).

- ACS Publications. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.

- PubMed. (2000). Solid-phase synthesis of chemotactic peptides using alpha-azido acids.

- Bentham Science. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.

- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids.

- Figshare. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- PubMed. (1993).

- UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Nature. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.

- Royal Society of Chemistry. (2014). Solid-phase peptide synthesis.

- RSC Publishing. (n.d.). Methods of peptide sequencing. Part II. Cyclisation of N-2-amino-6-ntirophenyl and N-3-amino-2-pyridyl derivatives of amino-acids and peptides. Journal of the Chemical Society, Perkin Transactions 1.

- PubMed. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity.

- Wiley Online Library. (2022). Installing Reduction Responsiveness into Biomolecules by Introducing Nitroaryl Groups.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Taylor & Francis. (n.d.). Nitro group – Knowledge and References.

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids.

- Google Patents. (n.d.).

- BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.

- Wikipedia. (n.d.). Nitro compound.

- Springer Nature. (n.d.). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.

- National Institutes of Health. (n.d.).

- Life Chemicals. (2021). Peptidomimetics in Modern Drug Discovery.

- BenchChem. (n.d.). Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides.

- Arkat USA. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Nitro compound - Wikipedia [en.wikipedia.org]

- 10. Methods of peptide sequencing. Part II. Cyclisation of N-2-amino-6-ntirophenyl and N-3-amino-2-pyridyl derivatives of amino-acids and peptides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Installing Reduction Responsiveness into Biomolecules by Introducing Nitroaryl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Knowledge Center Archive - Bachem [bachem.com]

- 15. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Selective Ester Hydrolysis Protocol for Methyl 2-amino-2-(3-nitrophenyl)propanoate Hydrochloride

Executive Summary

The hydrolysis of sterically hindered α,α -disubstituted amino acid esters is a notoriously challenging transformation in synthetic peptide chemistry and drug development. This application note provides a comprehensive, self-validating protocol for the selective ester hydrolysis of Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride . By leveraging the thermodynamic driving force of exhaustive acid hydrolysis, this guide ensures quantitative conversion to the corresponding amino acid hydrochloride without degrading the sensitive nitroarene moiety or requiring complex chromatographic purification.

Mechanistic Rationale & Strategy

Designing a robust hydrolysis protocol requires a deep understanding of the substrate's structural liabilities and kinetic barriers:

-

Severe Steric Hindrance: The substrate possesses a quaternary α -carbon substituted with a methyl group and a 3-nitrophenyl ring. This creates a neopentyl-like steric shield around the methyl ester, drastically retarding the rate of nucleophilic attack by hydroxide ions in standard basic protocols ().

-

Stereochemical Stability: A common risk during the basic hydrolysis of amino acid esters is racemization via α -proton abstraction and subsequent enolization. However, because this substrate lacks an α -proton, racemization is mechanistically impossible, allowing for the use of harsh thermal conditions if necessary ().

-

Chemoselectivity & Self-Validation: Aromatic nitro groups are highly stable to strong aqueous acids. By utilizing 6N HCl at reflux, the amine remains protonated (protecting it from unwanted side reactions), and the ester is driven to the carboxylic acid. The true elegance of this method lies in its self-validating workup : unlike basic hydrolysis which requires neutralization and leaves behind inorganic salts (e.g., LiCl or NaCl) that are nearly impossible to separate from highly polar amino acids, excess HCl and water are simply removed in vacuo. The only solid remaining is the pure product ().

Acid-catalyzed hydrolysis mechanism highlighting the thermal requirement to overcome sterics.

Materials and Equipment

-

Substrate: Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride

-

Reagents: 6N Aqueous Hydrochloric Acid (HCl), Lithium Hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Toluene, Diethyl Ether.

-

Equipment: Round-bottom flasks, reflux condenser, oil bath or heating block, rotary evaporator with a high-vacuum pump, microwave synthesizer (optional).

Experimental Protocols

Protocol A: Acid-Catalyzed Exhaustive Hydrolysis (Recommended)

This is the gold-standard method for hindered amino acid esters, prioritizing scalability and absolute purity without chromatography.

Step 1: Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-2-(3-nitrophenyl)propanoate hydrochloride (1.0 g, 3.83 mmol).

-